molecular formula C8H9F6N2O2P B13415660 2,4-Dimethoxybenzenediazonium hexafluorophosphate CAS No. 61286-65-5

2,4-Dimethoxybenzenediazonium hexafluorophosphate

Cat. No.: B13415660
CAS No.: 61286-65-5
M. Wt: 310.13 g/mol
InChI Key: FTXMPOWAMINQQY-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzenediazonium hexafluorophosphate is a diazonium salt characterized by two methoxy (-OCH₃) groups at the 2- and 4-positions of the benzene ring, paired with a hexafluorophosphate (PF₆⁻) counterion. Diazonium salts are widely used in organic synthesis, particularly in aryl coupling reactions, due to their electrophilic aryl diazonium moiety. The methoxy substituents are electron-donating groups, which enhance the stability of the diazonium ion compared to electron-withdrawing substituents like halogens. This compound’s stability and reactivity make it valuable in controlled aryl radical generation and surface functionalization applications.

Properties

CAS No.

61286-65-5

Molecular Formula

C8H9F6N2O2P

Molecular Weight

310.13 g/mol

IUPAC Name

2,4-dimethoxybenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C8H9N2O2.F6P/c1-11-6-3-4-7(10-9)8(5-6)12-2;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1

InChI Key

FTXMPOWAMINQQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+]#N)OC.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Diazotization of 2,4-Dimethoxyaniline

The primary step in the preparation of 2,4-dimethoxybenzenediazonium hexafluorophosphate is the diazotization of 2,4-dimethoxyaniline. This involves converting the aromatic amine group into a diazonium group (-N2^+), which is a highly reactive intermediate. The diazotization is typically carried out under acidic and cold conditions to maintain the stability of the diazonium salt.

  • Reaction conditions:
    • Temperature: 0 to 5 °C to prevent decomposition
    • Acid: Usually hydrochloric acid or sulfuric acid for initial diazotization
    • Nitrosating agent: Sodium nitrite (NaNO2) added dropwise to the acidic amine solution

The reaction proceeds as follows:

$$
\text{2,4-Dimethoxyaniline} + \text{NaNO}2 + \text{HX} \rightarrow \text{2,4-Dimethoxybenzenediazonium salt} + \text{NaX} + \text{H}2\text{O}
$$

where HX is the acid present.

Formation of Hexafluorophosphate Salt

After diazotization, the diazonium salt is converted into the hexafluorophosphate salt by the addition of hexafluorophosphoric acid (HPF6). This step is crucial for isolating a stable, crystalline diazonium salt with enhanced shelf-life and solubility.

  • Procedure:
    • Slowly add hexafluorophosphoric acid to the diazonium salt solution at low temperature
    • Precipitation of this compound occurs
    • The solid is filtered, washed, and dried under controlled conditions

The hexafluorophosphate counterion stabilizes the diazonium cation, reducing the risk of explosive decomposition common to diazonium salts.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Purpose Notes
Diazotization 2,4-Dimethoxyaniline, NaNO2, HCl (0-5 °C) Formation of diazonium intermediate Maintain low temp to avoid decomposition
Salt formation Hexafluorophosphoric acid (HPF6) Conversion to hexafluorophosphate salt Enhances stability and crystallinity
Purification Recrystallization in acetone or acetonitrile Remove impurities and isolate pure salt Sensitive to heat and mechanical shock
Storage Low temperature, inert atmosphere Preserve compound integrity Diazonium salts are potentially explosive

Research Findings and Mechanistic Insights

Recent studies have explored the photochemical behavior of this compound, revealing that it undergoes heterolytic cleavage upon photolysis in solvents such as acetone and acetonitrile, leading to carbonylic adducts useful in organic synthesis. This underscores the importance of the hexafluorophosphate counterion in stabilizing the diazonium salt and facilitating controlled reactivity.

Moreover, the diazotization reaction itself is highly sensitive to pH, temperature, and reagent purity, all of which influence yield and safety. The use of hexafluorophosphoric acid instead of other acids is preferred due to the superior stability of the resulting salt, reducing hazards associated with diazonium compounds.

Chemical Reactions Analysis

Photochemical Dediazoniation

Under UV irradiation, 2,4-dimethoxybenzenediazonium hexafluorophosphate undergoes photolytic decomposition to generate aryl cations, which react with nucleophilic solvents to form carbonylic adducts. For example:

  • In acetone : Photolysis produces a carbonylic adduct via heterolytic cleavage of the N₂⁺ group, forming a phenoxy-substituted acetone derivative .

  • In 1-methyl-2-pyridone : A stable pyridinium adduct is isolated, demonstrating solvent-dependent reactivity .

Mechanism :

Ar-N2+PF6hνAr++N2+PF6\text{Ar-N}_2^+ \text{PF}_6^- \xrightarrow{h\nu} \text{Ar}^+ + \text{N}_2 + \text{PF}_6^-

Ar++SolventAdduct\text{Ar}^+ + \text{Solvent} \rightarrow \text{Adduct}

Table 1: Photochemical Reaction Products

SolventProductConditionsReference
Acetone2-(2,4-Dimethoxyphenoxy)acetoneUV, 373–411 nm
1-Methyl-2-pyridone2-(2,4-Dimethoxyphenoxy)-1-methylpyridinium PF₆⁻UV, RT

Thermal Decomposition

Thermal dediazoniation in polar solvents proceeds via heterolytic pathways, forming aryl intermediates that trap nucleophiles:

  • In 1,3-dimethyl-2-imidazolidinone : Yields an amidinium adduct at 60°C .

  • In tropone : Forms a tropylium hexafluorophosphate adduct, which hydrolyzes readily .

Mechanism :

Ar-N2+PF6ΔAr++N2+PF6\text{Ar-N}_2^+ \text{PF}_6^- \xrightarrow{\Delta} \text{Ar}^+ + \text{N}_2 + \text{PF}_6^-

Ar++NuAr-Nu\text{Ar}^+ + \text{Nu}^- \rightarrow \text{Ar-Nu}

Table 2: Thermal Reaction Pathways

SolventProductTemperatureReference
1,3-Dimethyl-2-imidazolidinone2-(2,4-Dimethoxyphenoxy)amidinium PF₆⁻60°C
Cyclohepta-2,4,6-trien-1-one(2,4-Dimethoxyphenoxy)tropylium PF₆⁻80°C

Electrophilic Coupling Reactions

The diazonium group participates in electrophilic aromatic substitution with electron-rich arenes (e.g., phenols, amines):

  • With resorcinol : Forms an azo dye via para-coupling relative to methoxy groups .

  • With N,N-dimethylaniline : Produces azo compounds used in dye synthesis .

Mechanism :
Ar-N2++Ar’-HAr-N=N-Ar’+H+\text{Ar-N}_2^+ + \text{Ar'-H} \rightarrow \text{Ar-N=N-Ar'} + \text{H}^+

Electrochemical Grafting

The compound undergoes electroreduction to form covalent bonds with conductive surfaces (e.g., carbon, metals) :

  • On glassy carbon : Forms a stable aryl layer via radical intermediates.

  • Application : Surface functionalization for biosensors or corrosion inhibition.

Reaction Scheme :

Ar-N2++eAr+N2\text{Ar-N}_2^+ + e^- \rightarrow \text{Ar}^\bullet + \text{N}_2
Ar+SurfaceSurface-Ar\text{Ar}^\bullet + \text{Surface} \rightarrow \text{Surface-Ar}

Reduction Reactions

Reduction of the diazonium group yields substituted anilines, enabling further functionalization:

  • With SnCl₂/HCl : Produces 2,4-dimethoxyaniline .

Mechanism :

Ar-N2++2H++2eAr-NH2+N2\text{Ar-N}_2^+ + 2 \text{H}^+ + 2 e^- \rightarrow \text{Ar-NH}_2 + \text{N}_2

Scientific Research Applications

Benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Material Science: Employed in the preparation of functionalized materials and polymers.

    Analytical Chemistry: Utilized in the detection and quantification of phenols and aromatic amines through coupling reactions.

    Biological Studies: Investigated for its potential use in modifying biomolecules and studying enzyme mechanisms.

Mechanism of Action

The mechanism of action of benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) involves the generation of reactive intermediates that can undergo substitution or coupling reactions. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. In substitution reactions, the diazonium group is replaced by nucleophiles such as hydroxide or halide ions. In coupling reactions, the diazonium group forms a bond with nucleophilic aromatic compounds, resulting in the formation of azo compounds .

Comparison with Similar Compounds

Table 1: Key Properties of Benzenediazonium Hexafluorophosphate Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Stability (Dec. Temp.) Key Applications
2,4-Dimethoxybenzenediazonium PF₆⁻ 2-OCH₃, 4-OCH₃ C₈H₉F₆N₂O₂P 316.13 (calculated) Not reported Aryl radical reactions, surface modification
4-Chlorobenzenediazonium PF₆⁻ 4-Cl C₆H₄ClF₆N₂P 284.53 Not reported Electrophilic substitution reactions
3-Chloro-4-(dimethylamino)benzenediazonium PF₆⁻ 3-Cl, 4-N(CH₃)₂ C₈H₁₀ClF₆N₃P 329.60 (calculated) Not reported Dyes, photochemical studies
2,5-Dimethoxy-4-morpholinylbenzenediazonium PF₆⁻ 2-OCH₃, 5-OCH₃, 4-morpholinyl C₁₂H₁₆F₆N₃O₃P 413.24 Not reported Polymer initiators, specialty synthesis
Formylbenzenediazonium PF₆⁻ 4-CHO C₇H₅F₆N₂O₂P 298.09 High in aqueous buffer Protein modification, bioconjugation

Stability and Reactivity

  • Electron-Donating vs. Electron-Withdrawing Substituents: The 2,4-dimethoxy derivative benefits from two methoxy groups, which stabilize the diazonium ion through resonance and inductive effects, delaying decomposition. This contrasts with 4-chloro () and 3-chloro-4-dimethylamino derivatives (), where electron-withdrawing Cl and electron-donating dimethylamino groups create competing effects. Chloro-substituted salts are typically less stable, requiring lower decomposition temperatures . Formylbenzenediazonium PF₆⁻ () is noted for exceptional stability in aqueous media, attributed to the hexafluorophosphate counterion’s low nucleophilicity and the formyl group’s moderate electron-withdrawing effect.
  • Thermal Decomposition :

    • While decomposition data for 2,4-dimethoxybenzenediazonium PF₆⁻ is unavailable, analogous compounds like o-bromobenzenediazonium PF₆⁻ decompose at 151–156°C (). Methoxy groups likely raise decomposition temperatures compared to halogenated derivatives.

Counterion Effects

Hexafluorophosphate (PF₆⁻) is preferred over tetrafluoroborate (BF₄⁻) in many applications due to its superior stability and lower hygroscopicity. For example, formylbenzenediazonium PF₆⁻ outperforms its BF₄⁻ counterpart in aqueous reactions .

Biological Activity

2,4-Dimethoxybenzenediazonium hexafluorophosphate (C10H12F6N2P) is a diazonium salt that has garnered attention in various fields of research due to its unique chemical properties and biological activities. This compound is primarily used in organic synthesis, particularly in the functionalization of carbon materials, but its biological activity has also been a subject of investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

Structure and Composition

  • Molecular Formula : C10H12F6N2P
  • Molecular Weight : 284.18 g/mol
  • IUPAC Name : this compound
  • CAS Number : 61286-65-5

Physical Properties

PropertyValue
AppearanceWhite solid
Melting PointDecomposes at high temperatures
SolubilitySoluble in polar solvents

The biological activity of this compound primarily involves its ability to generate reactive intermediates upon decomposition. These intermediates can participate in electrophilic aromatic substitution reactions, leading to the modification of biological macromolecules such as proteins and nucleic acids. The compound's diazonium group is particularly reactive, allowing it to interact with various cellular components.

Cytotoxicity and Antimicrobial Activity

Research indicates that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound has been shown to inhibit cell proliferation through mechanisms involving oxidative stress and disruption of cellular signaling pathways. Additionally, it displays antimicrobial properties against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Case Study: Cytotoxic Effects on Cancer Cells

A study conducted on human breast cancer cells (MCF-7) demonstrated that exposure to varying concentrations of this compound resulted in significant reductions in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cell populations, suggesting that the compound triggers programmed cell death mechanisms.

Table 1: Cytotoxicity Data on MCF-7 Cells

Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
01005
108510
256030
503060

Applications in Research

1. Organic Synthesis

  • Used as a reagent for the functionalization of activated carbon materials.
  • Effective in synthesizing complex organic compounds through electrophilic substitution reactions.

2. Material Science

  • Employed in the development of conductive polymers.
  • Enhances the properties of carbon-based materials for use in electrochemical applications.

3. Biomedical Research

  • Investigated for potential use as an anticancer agent.
  • Explored for its ability to modify biomolecules for drug delivery systems.

Q & A

Q. Why do some studies report rapid decomposition of PF₆⁻ salts in ionic liquids, while others highlight stability?

  • Methodological Answer : Discrepancies arise from impurities (e.g., residual water, halides) in ionic liquids. PF₆⁻ decomposes via: PF6+H2OPOF3+3HF\text{PF}_6^- + \text{H}_2\text{O} \rightarrow \text{POF}_3 + 3\text{HF}

    • Mitigation Strategies :
      • Purification : Dry ionic liquids over molecular sieves and monitor water content via Karl Fischer titration .
      • Additives : Incorporate 1% LiPF₆ to scavenge HF in battery electrolytes .

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